2-Ethyl-6-(trifluoromethyl)morpholin-3-one is a specialized chemical compound belonging to the class of morpholinones, which are cyclic amines featuring a morpholine ring. This compound has garnered attention due to its unique trifluoromethyl group, which enhances its chemical reactivity and potential applications in various fields such as pharmaceuticals and agrochemicals. The trifluoromethyl group is known for imparting significant biological activity and modifying the physical properties of organic molecules.
This compound can be synthesized through various chemical methods, often starting from commercially available precursors or through modifications of existing morpholinone derivatives. The development of synthetic routes for this compound has been documented in several scientific articles and patents, highlighting its importance in organic synthesis and medicinal chemistry.
2-Ethyl-6-(trifluoromethyl)morpholin-3-one can be classified as:
The synthesis of 2-Ethyl-6-(trifluoromethyl)morpholin-3-one typically involves several key steps:
Recent studies have explored various catalytic systems to enhance yield and selectivity during the synthesis process. For instance, using copper catalysts in conjunction with specific solvents has been shown to improve the efficiency of reactions involving morpholinones .
The molecular structure of 2-Ethyl-6-(trifluoromethyl)morpholin-3-one includes:
The chemical formula for this compound is , with a molecular weight of approximately 201.17 g/mol. The presence of the trifluoromethyl group contributes to unique spectral characteristics observable in techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy.
2-Ethyl-6-(trifluoromethyl)morpholin-3-one can participate in various chemical reactions including:
The reactivity of the trifluoromethyl group often allows for selective reactions that are not possible with other substituents, making it a valuable component in drug design and synthesis .
The mechanism by which 2-Ethyl-6-(trifluoromethyl)morpholin-3-one exerts its effects often involves:
Studies have shown that compounds containing trifluoromethyl groups exhibit enhanced binding affinity to certain biological targets, making them promising candidates for drug development .
Relevant data suggest that the presence of the trifluoromethyl group enhances lipophilicity, impacting solubility and bioavailability .
2-Ethyl-6-(trifluoromethyl)morpholin-3-one has several applications in scientific research:
The morpholin-3-one core represents a privileged heterocyclic scaffold in medicinal chemistry, characterized by a six-membered ring containing both oxygen and nitrogen atoms adjacent to a carbonyl group. This unique architecture confers balanced amphiphilicity, enabling interactions with diverse biological targets through hydrogen bonding (H-bond acceptors: O1, O2; H-bond donor: N-H) and hydrophobic contacts [5]. Derivatives like 2-Ethyl-6-(trifluoromethyl)morpholin-3-one (CAS 1375472-97-1) exemplify how strategic substituent placement transforms this scaffold into potent pharmacophores. The carbonyl group at C3 enhances ring rigidity, promoting defined spatial orientation of functional groups, while the nitrogen at position 4 serves as a versatile handle for N-functionalization or salt formation to optimize solubility [1] [5].
Notably, morpholin-3-ones bridge the gap between saturated morpholines (fully flexible) and aromatic heterocycles (excessively rigid). Their partial unsaturation allows adaptive conformational changes upon target binding, as demonstrated in protease inhibitors and kinase modulators. For instance, 4-(4-aminophenyl)morpholin-3-one serves as a key intermediate for rivaroxaban (anticoagulant), where the morpholinone ring positions the aniline moiety for optimal factor Xa binding [3] [5].
Table 1: Bioactive Morpholin-3-one Derivatives and Their Applications
Compound Name | Biological Activity | Key Structural Features | |
---|---|---|---|
4-(4-Aminophenyl)morpholin-3-one | Rivaroxaban intermediate (anticoagulant) | 4-Aryl substitution | |
6-Morpholino-3,4-dihydronaphthalen-1(2H)-one | Anti-inflammatory/anti-tumor lead | Fused naphthalenone-morpholinone hybrid | |
3-Morpholinone derivatives | G1 phase cell cycle arrest in lung cancer cells | Varied C4/C6 substituents | [5] [8] |
The synergistic combination of trifluoromethyl (CF₃) and ethyl groups at C6 and C2 positions of morpholin-3-one creates a multifaceted pharmacophore with enhanced drug-like properties. The CF₃ group is a strong electron-withdrawing moiety (Hammett constant σₚ = 0.54) that profoundly influences electronic distribution, metabolic stability, and membrane permeability [7]. Its lipophilic character (π≈1.07) enhances passive diffusion, while the high electronegativity (3.46) reduces basicity of the adjacent nitrogen, thereby increasing resistance to oxidative metabolism. In 2-Ethyl-6-(trifluoromethyl)morpholin-3-one, the CF₃ group at C6 induces a dipole moment that stabilizes binding interactions with hydrophobic enzyme pockets through dipole-dipole interactions and fluorine bonding [1] [7].
Conversely, the ethyl group at C2 provides moderate steric bulk that fine-tunes molecular conformation without excessive hydrophobicity. Its electron-donating nature (+I effect) counterbalances the CF₃ group’s electron withdrawal, creating localized polarity gradients essential for target engagement. This is reflected in the compound’s physicochemical profile: molecular weight 197.16 g/mol, calculated logP 0.95, H-bond acceptors 2, H-bond donors 1 – values aligning with Lipinski’s rule for drug-likeness [1].
Table 2: Physicochemical Properties of 2-Ethyl-6-(trifluoromethyl)morpholin-3-one
Property | Value | Significance in Drug Design | |
---|---|---|---|
Molecular Formula | C₇H₁₀F₃NO₂ | Balanced heteroatom content | |
Molecular Weight | 197.16 g/mol | Optimal for CNS penetration | |
Canonical SMILES | CCC1OC(C(F)(F)F)CNC1=O | Defines stereochemistry & reactivity | |
H-Bond Acceptors/Donors | 2 / 1 | Enhances solubility & target engagement | |
logP | 0.95 | Favors membrane permeability | |
Fsp³ | 0.857 | Indicates 3D complexity | [1] |
The therapeutic exploration of morpholin-3-ones evolved through three distinct phases:
Table 3: Key Milestones in Morpholin-3-one Derivative Development
Time Period | Innovation | Impact on Drug Discovery | |
---|---|---|---|
Pre-2000 | Synthesis of unsubstituted morpholin-3-one | Established core synthetic methods | |
2000–2010 | Catalytic hydrogenation of 4-nitrophenyl derivatives | Enabled rivaroxaban anticoagulant development | [3] |
2010–2020 | Vapor-phase fluorination techniques | Efficient CF₃ incorporation at C6 position | [1] [7] |
2020–Present | Hybrid scaffolds (e.g., morpholinone-naphthalenones) | Expanded applications in oncology & inflammation | [8] |
CAS No.:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.:
CAS No.: 63745-66-4